molecular formula C8H8BrF3N2O2 B2880553 Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate CAS No. 1946823-42-2

Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2880553
CAS No.: 1946823-42-2
M. Wt: 301.063
InChI Key: AYZWUAYLQRPCPP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a chemical compound characterized by its bromine and trifluoropropyl groups attached to a pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,3,3-trifluoropropylamine and methyl 3-bromo-1H-pyrazole-4-carboxylate.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The temperature is maintained at around 60-80°C, and the reaction time can vary from a few hours to overnight.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and reduce by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, such as sodium iodide (NaI) or potassium fluoride (KF)

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones

  • Reduction Products: Alcohols or amines

  • Substitution Products: Various substituted pyrazoles

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances its binding affinity and selectivity, while the bromine atom provides a site for further chemical modifications.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that play a role in signal transduction and cellular responses.

Comparison with Similar Compounds

  • Methyl 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

  • Methyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate

  • Methyl 3-bromo-1-(4,4,4-trifluorobutyl)-1H-pyrazole-4-carboxylate

Uniqueness:

  • The presence of the trifluoropropyl group in this compound provides unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it more suitable for specific applications.

Properties

IUPAC Name

methyl 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2O2/c1-16-7(15)5-4-14(13-6(5)9)3-2-8(10,11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZWUAYLQRPCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1Br)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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